molecular formula C16H14N4O2S B5502969 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide

Cat. No.: B5502969
M. Wt: 326.4 g/mol
InChI Key: HOKYQVNZZTXAKP-UHFFFAOYSA-N
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Description

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.08374688 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation

Benzimidazole derivatives, including those structurally related to 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide, have been synthesized and evaluated for their potential anticancer properties. For instance, Salahuddin et al. (2014) explored compounds synthesized from o-phenylenediamine and naphthene-acetic acids, finding one compound notably active against breast cancer cell lines. This study indicates the potential of benzimidazole derivatives in cancer treatment research (Salahuddin et al., 2014).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives also form a significant part of scientific research. Tseng et al. (1987) reported the regioselective synthesis of pyrimido[1,2‐a]benzimidazoles, contributing to the understanding of chemical properties and potential applications of these compounds (Tseng et al., 1987).

Benzimidazole Derivatives as Prokinetic Agents

Benzimidazole derivatives have been explored for their potential as prokinetic agents. Srinivasulu et al. (2005) conducted a study on Cinitapride related benzimidazole derivatives, demonstrating their anti-ulcerative activity and suggesting their potential in gastrointestinal treatments (Srinivasulu et al., 2005).

Novel Synthesis Techniques

Ghandi et al. (2010) presented novel synthesis techniques for benzimidazole derivatives, offering insight into more efficient and varied methods of producing these compounds (Ghandi et al., 2010).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of benzimidazole derivatives. For example, a study by Ahlam Marouf Al Azzawi and Suroor Abdul Rhahman Mahdi (2013) synthesized new maleimides linked to substituted benzothiazole moieties and tested their antibacterial and antifungal activities, showing promising results (Ahlam Marouf Al Azzawi & Suroor Abdul Rhahman Mahdi, 2013).

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions for “4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide” and similar compounds could involve further exploration of these activities and potential applications in drug discovery .

Properties

IUPAC Name

4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-15(22)10-5-7-11(8-6-10)18-14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H2,17,22)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYQVNZZTXAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.